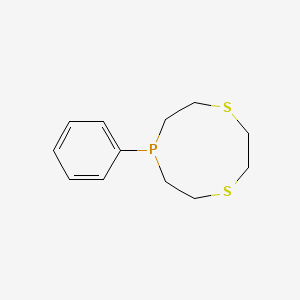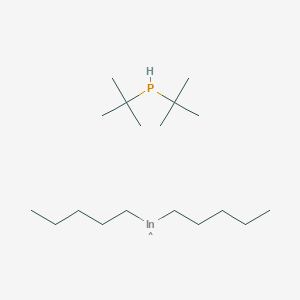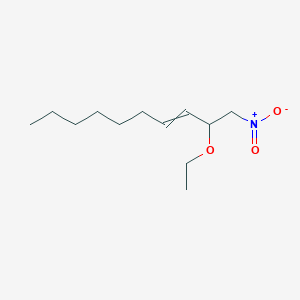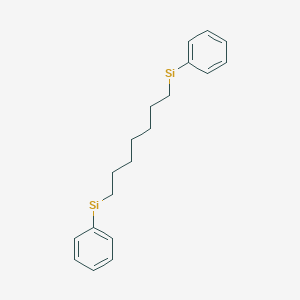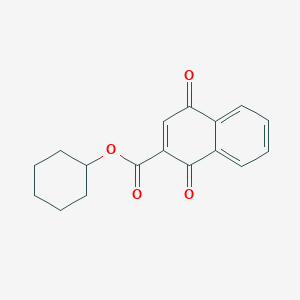![molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4](/img/structure/B12557578.png)
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is a chemical compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-phenyloxiranyl group. This compound is notable for its stereochemistry, with the (2R,3S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- typically involves the reaction of chalcone derivatives with oxidizing agents to form the oxirane ring. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under controlled temperature conditions . The reaction is carried out in an inert solvent such as dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
化学反应分析
Types of Reactions
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.
科学研究应用
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .
相似化合物的比较
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar in structure but with a methyl group on the phenyl ring.
(3-Fluorophenyl)[(2R,3S)-2-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-1,6-diazaspiro[3.3]hept-6-yl]methanone: Contains additional functional groups and a more complex structure.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Features an amino and hydroxy group, making it more hydrophilic.
Uniqueness
Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is unique due to its specific stereochemistry and the presence of both a methanone and an oxirane ring. This combination of features makes it particularly useful in stereoselective synthesis and as a reactive intermediate in various chemical reactions.
属性
CAS 编号 |
192047-38-4 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1 |
InChI 键 |
UQGMJZQVDNZRKT-CABCVRRESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
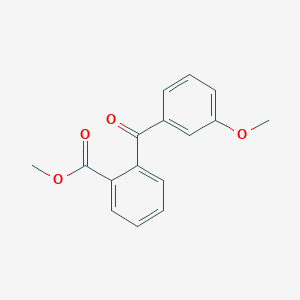
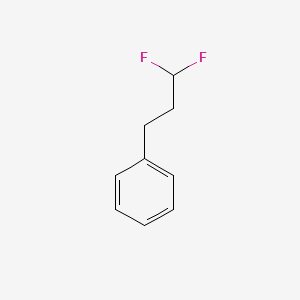
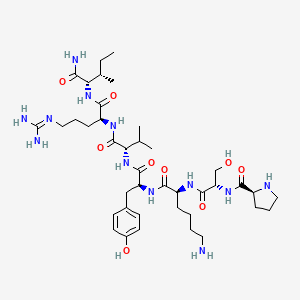
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)

